molecular formula C18H19N3O2S2 B2663002 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 1351644-61-5

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2663002
CAS No.: 1351644-61-5
M. Wt: 373.49
InChI Key: QMXPVIIUXSQDFW-UHFFFAOYSA-N
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Description

The compound 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide features a benzothiazole core substituted with a methoxy group at position 6, linked to an azetidine-3-carboxamide moiety. The azetidine ring (a four-membered saturated heterocycle) is further functionalized with a 2-(thiophen-2-yl)ethyl group. Comparisons must therefore rely on structurally analogous compounds from the literature.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-23-13-4-5-15-16(9-13)25-18(20-15)21-10-12(11-21)17(22)19-7-6-14-3-2-8-24-14/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXPVIIUXSQDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide typically involves multiple steps:

  • Formation of the Methoxybenzo[d]thiazole Intermediate

      Starting Materials: 2-aminothiophenol and 4-methoxybenzaldehyde.

      Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to form the methoxybenzo[d]thiazole intermediate.

  • Synthesis of the Azetidine Carboxamide

      Starting Materials: The methoxybenzo[d]thiazole intermediate and 2-(thiophen-2-yl)ethylamine.

      Reaction Conditions: The intermediate is reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the azetidine carboxamide.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated thiophene derivatives.

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs sharing benzothiazole, thiophene, or azetidine-carboxamide motifs, focusing on synthesis, physical properties, and biological activities.

Key Observations :

  • Core Structure Differences : The target compound’s azetidine-carboxamide linker distinguishes it from malonate-ester-based analogs (e.g., 5kr, 5ir), which may influence conformational rigidity and binding interactions .
  • Substituent Effects : The 6-methoxy group on benzothiazole is shared with compounds 5kr, 5ir, and 10a. Methoxy’s electron-donating nature may enhance solubility compared to electron-withdrawing groups (e.g., 6-nitro in compound 6d) .
  • Thiophene vs.

Key Observations :

  • VEGFR-2 Inhibition : Compound 6d’s nitrobenzothiazole-thiadiazole hybrid shows potent VEGFR-2 inhibition, suggesting that the target compound’s methoxy group might modulate kinase selectivity or potency .
  • Antimicrobial Activity: Compound 10a’s moderate activity against E.
Physicochemical and Computational Comparisons
  • Stereochemical Purity : Malonate esters like 5kr and 5ir exhibit enantiomeric purity (70–89%) via HPLC, whereas the target’s azetidine core may impose stricter stereochemical requirements for biological activity .
  • Lipophilicity : The 2-(thiophen-2-yl)ethyl group in the target compound likely increases logP compared to triazole-containing analogs (e.g., 10a), impacting bioavailability .

Biological Activity

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, with the CAS number 1351644-61-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C18H19N3O2S2C_{18}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 373.5 g/mol. The structure features a benzothiazole core, a methoxy substituent, and a thiophene side chain, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H19N3O2S2C_{18}H_{19}N_{3}O_{2}S_{2}
Molecular Weight373.5 g/mol
CAS Number1351644-61-5

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial cell walls and metabolic pathways, inhibiting growth and proliferation .
  • Enzyme Inhibition : Benzothiazole derivatives have been shown to inhibit various enzymes critical for bacterial survival, including DNA gyrase and dihydroorotase. These interactions disrupt essential cellular processes, leading to antimicrobial effects .
  • Fluorescent Detection : The compound has also been utilized in detecting mercury (II) ions in aqueous solutions through fluorescence spectroscopy, demonstrating its potential in environmental applications.

Biological Activity Overview

Research findings highlight the following biological activities associated with the compound:

  • Antimicrobial Efficacy : The compound exhibits broad-spectrum activity against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong inhibition against strains like E. coli and S. aureus.
BacteriaMIC (μg/mL)
E. coli< 29
S. aureus< 40
C. albicans< 207
  • Pharmacokinetics : Studies suggest favorable pharmacokinetic profiles for compounds within this class, indicating good absorption and bioavailability while adhering to Lipinski's rule of five .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study synthesized various benzothiazole derivatives and assessed their antimicrobial activity using the broth microdilution method. The results demonstrated that modifications at specific positions on the benzothiazole ring could enhance antimicrobial potency significantly .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict binding affinities and interaction patterns between these compounds and target proteins involved in microbial resistance mechanisms. Such studies provide insights into optimizing lead compounds for improved efficacy .

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